molecular formula C12H13N5O3 B11581427 4-amino-N-{2-[(phenylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(phenylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11581427
M. Wt: 275.26 g/mol
InChI Key: MHJRLPBVJRVZHZ-UHFFFAOYSA-N
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Description

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}BENZAMIDE is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and high-energy materials. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}BENZAMIDE typically involves the reaction of 4-amino-1,2,5-oxadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography and recrystallized from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both an oxadiazole ring and a benzamide group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

4-amino-N-(2-benzamidoethyl)-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H13N5O3/c13-10-9(16-20-17-10)12(19)15-7-6-14-11(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,17)(H,14,18)(H,15,19)

InChI Key

MHJRLPBVJRVZHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NON=C2N

Origin of Product

United States

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